(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
Description
Properties
CAS No. |
294177-36-9 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H16N2/c1-9-4-2-3-5-12(9)14-8-10-6-11(14)7-13-10/h2-5,10-11,13H,6-8H2,1H3/t10-,11-/m0/s1 |
InChI Key |
JHXQWMSANKXJCW-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C[C@@H]3C[C@H]2CN3 |
Canonical SMILES |
CC1=CC=CC=C1N2CC3CC2CN3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Reductive Alkylation
trans-4-Hydroxy-L-proline undergoes reductive alkylation with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6, yielding N-methyl-4-hydroxyproline. This step introduces the first nitrogen substituent while retaining the stereochemical integrity of the proline backbone.
Step 2: Esterification
The N-methylhydroxyproline is esterified with methanol in the presence of sulfuric acid, producing methyl N-methylhydroxyprolinate. Esterification enhances solubility for subsequent ammonolysis.
Step 3: Ammonolysis
Treatment with concentrated aqueous ammonia at 100°C converts the ester to the corresponding amide. This intermediate is critical for forming the second nitrogen center.
Step 4: Hydride Reduction
Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) reduces the amide to a primary amine, generating a diamino alcohol intermediate. Careful temperature control (−10°C to 0°C) prevents over-reduction.
Step 5: Sulfonylation and Cyclization
The diamine is sequentially sulfonylated with tosyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (K₂CO₃). Intramolecular cyclization occurs via nucleophilic displacement of the tosyl group, forming the bicyclic core. Final detosylation with hydrobromic acid (33%) yields the free diamine.
Key Data
| Step | Yield (%) | Conditions |
|---|---|---|
| 1 | 92 | pH 5–6, MeOH, 25°C |
| 2 | 85 | H₂SO₄, MeOH, reflux |
| 3 | 78 | NH₃ (aq), 100°C |
| 4 | 65 | LAH, THF, −10°C |
| 5 | 70 | TsCl, K₂CO₃, DCM |
Directed Metalation of Boc-Protected Intermediates
A modular strategy reported by Beinat et al. utilizes directed ortho-metalation (DoM) to introduce aryl groups. The process begins with Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane:
Metalation and Electrophilic Quenching
Treatment with sec-butyllithium (s-BuLi) in THF at −78°C generates a lithiated species at the bridgehead position. Quenching with 2-methylbenzophenone introduces the 2-methylphenyl moiety via nucleophilic addition. Subsequent acid-catalyzed deprotection (HCl in dioxane) removes the Boc group, yielding the target compound.
Advantages
-
High regioselectivity due to the directing effect of the Boc group.
-
Compatibility with diverse electrophiles (e.g., ketones, aldehydes).
Limitations
Epimerization-Lactamization Cascade
Cui et al. developed a one-pot cascade reaction to access the bicyclic structure. Starting from a linear dipeptide precursor, epimerization at the C4 position is induced by DBU (1,8-diazabicycloundec-7-ene), followed by lactamization:
Reaction Mechanism
-
Epimerization : DBU abstracts the α-proton, forming a planar enolate that equilibrates to the (1S,4S) configuration.
-
Lactamization : Intramolecular attack of the amine on the adjacent carbonyl forms the seven-membered lactam.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the lactam to the saturated bicyclic diamine.
Optimized Conditions
-
Solvent: Toluene
-
Temperature: 110°C
-
Yield: 68% over three steps
Reductive Amination and Cross-Coupling
A hybrid approach combines reductive amination and Suzuki-Miyaura coupling:
Step 1: Reductive Amination
A linear diamine precursor is cyclized via reductive amination using sodium triacetoxyborohydride (STAB) in dichloroethane (DCE). This forms the 2,5-diazabicyclo[2.2.1]heptane core.
Step 2: Suzuki Coupling
Palladium-catalyzed coupling with 2-methylphenylboronic acid introduces the aryl group. Optimized conditions employ Pd(PPh₃)₄, K₂CO₃, and a dioxane/water mixture at 80°C.
Yield Comparison
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Asymmetric Catalysis
Asymmetric Addition Reactions
One of the prominent applications of (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is in asymmetric catalysis. Studies have shown that derivatives of this compound can act as effective catalysts for the enantioselective addition of diethylzinc to benzaldehyde, achieving enantioselectivities up to 78% . This reaction is significant for synthesizing chiral alcohols, which are essential in pharmaceuticals.
Biginelli Reaction
The compound has also been utilized in the Biginelli reaction, a multi-component reaction that leads to the formation of dihydropyrimidinones. Its derivatives have demonstrated effectiveness as organocatalysts in this reaction, enhancing yields and selectivity . This application highlights the utility of this compound in synthesizing biologically relevant compounds.
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the antiproliferative activity of this compound derivatives against various cancer cell lines. For instance, a study reported that certain derivatives exhibited significant antiproliferative effects against human cervical cancer cell lines (HeLa and CaSki), with IC50 values lower than those of standard chemotherapeutics like Cisplatin and Paclitaxel . The mechanism involved apoptosis induction via caspase-3 activation and cell cycle arrest at the G1 phase.
Potential Drug Development
The structural characteristics of this compound allow for modifications that can enhance its pharmacological properties. It has been suggested as a scaffold for developing new drugs targeting various diseases due to its ability to form stable interactions with biological receptors .
Synthesis of Novel Compounds
Michael Additions
The compound has been utilized in Michael addition reactions to create new derivatives with enhanced biological activity. For example, new Michael adducts involving nitrostyrenes showed promising antiproliferative activities against cervical cancer cell lines . This demonstrates the versatility of this compound as a building block in synthetic organic chemistry.
Building Block for Complex Molecules
Due to its unique bicyclic structure, this compound serves as an important intermediate in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Summary of Key Applications
Mechanism of Action
The mechanism of action of (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Substituent Effects on Catalytic Performance
Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane with varying aryl substituents exhibit divergent enantioselectivity and yields in asymmetric reactions (Table 1).
Table 1: Catalytic Performance in Biginelli Reaction
- Electron-Donating Groups : The 4-methoxyphenyl derivative (Table 1, entry 5) shows moderate enantioselectivity (34% ee), similar to the 2-methylphenyl analog (30–37% ee), suggesting steric bulk overrides electronic effects .
- Electron-Withdrawing Groups : 4-Fluoro and 4-chloro substituents reduce enantioselectivity (26–46% ee) due to destabilized transition states in catalysis .
- Hydrobromide Salts : Salts like 2-(4-fluorophenyl)•HBr improve solubility and stability, enabling higher yields (88–94%) compared to free amines .
Table 2: Pharmacological Profiles of Nicotinic Receptor Ligands
- Heteroaryl Substituents: Pyridyl and methoxyphenoxy groups (e.g., 3-methoxyphenoxy) shift selectivity toward α7 receptors, emphasizing substituent-driven receptor targeting .
Key Research Findings
Catalytic Superiority of Hydrobromide Salts : The 2-(4-fluorophenyl)•HBr derivative achieves the highest yield (94%) and ee (46%) in Biginelli reactions, outperforming the 2-methylphenyl analog .
Steric vs. Electronic Effects : The 2-methylphenyl group’s steric bulk enhances α4β2-nAChR selectivity, while electron-withdrawing substituents (e.g., Cl, F) reduce catalytic enantioselectivity .
Synthetic Versatility : Boc protection and directed lithiation enable scalable production of diverse analogs for structure-activity studies .
Biological Activity
(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is a derivative of the 2,5-diazabicyclo[2.2.1]heptane framework, which has been explored for various pharmacological applications.
Synthesis and Structure
The synthesis of this compound involves multicomponent reactions that allow for the introduction of different substituents on the bicyclic structure. The compound has a molecular formula of and a molecular weight of approximately 188.27 g/mol .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported the synthesis of several dithiocarbamate derivatives derived from this bicyclic structure and evaluated their effects on cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines.
Table 1: IC50 Values of Compound 9e Against Cancer Cell Lines
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| CaSki | 28 |
| MDA-MB-231 | 18 |
| SK-Lu-1 | 20 |
Compound 9e , a derivative of this compound, showed moderate antiproliferative activity without inducing necrotic cell death in human lymphocytes . The mechanism of action appears to involve apoptosis induction through a caspase-dependent pathway.
Selectivity and Safety Profile
The selectivity of compound 9e for tumor cells over normal human lymphocytes is noteworthy, indicating its potential as a safer antitumor agent . The in vitro studies revealed that while the compound effectively inhibited cancer cell proliferation, it did not significantly affect normal cells, suggesting a favorable safety profile.
Mechanistic Insights
The biological activity of this compound derivatives can be attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The compounds may act as inhibitors or modulators of key signaling pathways associated with tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activity of (1S,4S)-substituted diazabicycles:
- Study on Dithiocarbamate Derivatives : This research highlighted the synthesis and biological evaluation of various dithiocarbamate derivatives derived from this compound, demonstrating significant anticancer properties .
- Development of Drug Candidates : The potential for developing these compounds into drug candidates has been emphasized due to their favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles predicted through computational models .
Q & A
Q. What are the key synthetic strategies for synthesizing (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane?
Methodological Answer: The synthesis typically begins with trans-4-hydroxy-L-proline as a chiral precursor. A Boc-protected intermediate is generated via tert-butoxycarbonyl (Boc) protection of the amine group. Directed ortho-lithiation using sec-butyllithium and (-)-sparteine enables stereoselective functionalization at the C2 position. Electrophilic substitution with 2-methylphenyl groups is achieved under controlled conditions (e.g., −78°C, THF solvent). Final deprotection with HCl or TFA yields the target compound . Key Steps:
- Boc protection of the bicyclic amine.
- Lithiation and electrophilic quenching.
- Acidic deprotection.
Q. How is stereochemical control maintained during synthesis?
Methodological Answer: Stereochemical integrity is ensured by:
Q. What analytical techniques confirm the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., dihedral angles between aromatic and bicyclic systems) .
- Chiral HPLC : Validates enantiomeric excess (>95% ee) .
Q. What biological significance does this compound hold?
Methodological Answer: The bicyclic scaffold acts as a rigid piperazine analog , enhancing binding affinity to neurological targets (e.g., α7 nicotinic acetylcholine receptors). Derivatives show potential in treating neurodegenerative diseases and depression .
Advanced Research Questions
Q. How can enantioselectivity in organocatalytic applications be optimized?
Methodological Answer: Enantioselectivity in reactions like the Biginelli reaction is improved by:
- Ligand Design : Introducing electron-withdrawing groups (e.g., fluorophenyl) to enhance Lewis acidity .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states .
- Temperature Modulation : Lower temperatures favor kinetic control, reducing racemization . Example : Enantiomeric excess (ee) of 78% was achieved using (1S,4S)-derivatives as catalysts in diethylzinc additions .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies arise from substituent effects and assay conditions . Mitigation strategies include:
- SAR Studies : Systematic variation of substituents (Table 1).
- Standardized Assays : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and controls .
Table 1: Structure-Activity Relationship (SAR) of Derivatives
Q. What strategies improve pharmacokinetic properties of derivatives?
Methodological Answer:
Q. How to design enantioselective syntheses for C-substituted derivatives?
Methodological Answer:
- Directed Metalation : Use Boc-protected intermediates to direct electrophiles to specific positions .
- Asymmetric Catalysis : Chiral ligands (e.g., BINOL) control stereochemistry during C–C bond formation .
Data Contradiction Analysis
Example Contradiction : Conflicting reports on α7 nAChR binding affinity for 4-fluorophenyl vs. 4-chlorophenyl derivatives.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
